REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH:11](OC)[O:12]C)[CH:5]=1>CCO.C(O)(=O)C.O>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[C:6]([CH:11]=[O:12])[CH:5]=1 |f:1.2.3|
|
Name
|
Compound 6
|
Quantity
|
0.95 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC(=C(C=C1)N)C(OC)OC)=O
|
Name
|
solvent
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
EtOH acetic acid water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCO.C(C)(=O)O.O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for an additional 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
further dried in high vacuum overnight
|
Duration
|
8 (± 8) h
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |